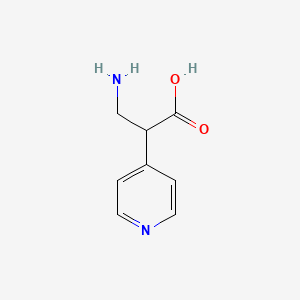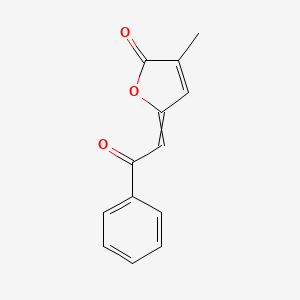
3-Amino-2-(pyridin-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(pyridin-4-yl)propanoic acid is an alanine derivative with a pyridine ring attached to the beta carbon of the amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with alanine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides or esters.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
3-Amino-2-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Studied for its role in amino acid metabolism and its potential as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(pyridin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its amino group can participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(pyridin-3-yl)propanoic acid
- 2-Amino-3-(pyridin-2-yl)propanoic acid
- 3-(4-Pyridyl)propanoic acid
Uniqueness
3-Amino-2-(pyridin-4-yl)propanoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the beta position allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-amino-2-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7(8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) |
Clé InChI |
KPKYTVXOIPYFSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)



![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)


![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

